1-tert-Butyl-4-(3-phenylpropyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
138722-44-8 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-tert-butyl-4-(3-phenylpropyl)benzene |
InChI |
InChI=1S/C19H24/c1-19(2,3)18-14-12-17(13-15-18)11-7-10-16-8-5-4-6-9-16/h4-6,8-9,12-15H,7,10-11H2,1-3H3 |
InChI Key |
ISTKBJBIDSJWAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Patterns of 1 Tert Butyl 4 3 Phenylpropyl Benzene
Mechanistic Studies of Electrophilic Aromatic Substitution on Substituted Benzene (B151609) Rings
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for arenes, proceeding through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. minia.edu.eg The substituents already present on the aromatic ring profoundly influence both the rate of reaction and the regioselectivity of the incoming electrophile. msu.edu
In the case of 1-tert-butyl-4-(3-phenylpropyl)benzene, the primary site of electrophilic attack is the disubstituted benzene ring. Both the tert-butyl group and the 3-phenylpropyl group are classified as alkyl substituents. Alkyl groups are electron-donating through inductive effects and hyperconjugation, which enriches the electron density of the aromatic ring. stackexchange.com This electron donation stabilizes the positively charged arenium ion intermediate, thereby activating the ring towards electrophilic attack, making it more reactive than unsubstituted benzene. ucalgary.ca
As activating substituents, both alkyl groups are ortho, para-directors. ucla.edu In this compound, the two groups are situated para to one another. The directing effects of the tert-butyl group favor substitution at its ortho positions (carbons 2 and 6), while the 3-phenylpropyl group directs towards its ortho positions (carbons 3 and 5). The para position for each group is already occupied by the other. Consequently, the electronic effects of both groups combine to activate all four available positions on the ring for electrophilic attack.
While electronic effects activate the ortho positions relative to the tert-butyl group, steric hindrance plays a decisive role in determining the final reaction pathway. youtube.com The voluminous nature of the tert-butyl group physically obstructs the approach of electrophiles to the adjacent ortho positions (carbons 2 and 6). ucalgary.castackexchange.com This steric impediment significantly raises the activation energy for the formation of the ortho-substituted arenium ion, making this pathway less favorable. youtube.com
This phenomenon is well-documented for simpler alkylbenzenes. For instance, the nitration of tert-butylbenzene (B1681246) yields a mixture of products where the para isomer is overwhelmingly favored over the ortho isomer, despite there being two available ortho positions and only one para position. msu.edustackexchange.com
| Regioisomer | Percentage of Product Mixture (Source 1) msu.edu | Percentage of Product Mixture (Source 2) stackexchange.com | Governing Factors |
|---|---|---|---|
| ortho-Nitro-tert-butylbenzene | 16% | 12% | Electronically favored but sterically hindered |
| meta-Nitro-tert-butylbenzene | 8% | 8.5% | Electronically and sterically disfavored |
| para-Nitro-tert-butylbenzene | 75% | 79.5% | Electronically favored and sterically accessible |
For this compound, the para position is blocked. Therefore, the competition is between the two sets of ortho positions. The severe steric hindrance from the tert-butyl group strongly disfavors electrophilic attack at positions 2 and 6. In contrast, the 3-phenylpropyl group, being a straight chain, presents minimal steric hindrance at its point of attachment to the ring. As a result, electrophilic aromatic substitution on this compound is predicted to occur predominantly at the positions ortho to the 3-phenylpropyl group, namely carbons 3 and 5.
Radical-Mediated Pathways and Their Role in Transformations of Alkylaryl Systems
Alkyl-substituted aromatic systems are susceptible to transformations involving free radical intermediates. nih.gov These reactions are typically initiated by heat, ultraviolet light, or the presence of a radical initiator and often involve molecular oxygen in a process known as autoxidation. scholaris.ca The most common site for radical attack is a C-H bond that is weakened by its proximity to an aromatic ring (a benzylic position), as the resulting radical is stabilized by resonance. ucalgary.ca
This compound possesses two types of benzylic C-H bonds:
The secondary C-H bonds on the carbon atom of the propyl chain attached to the tert-butylated ring.
The secondary C-H bonds on the carbon atom of the propyl chain attached to the terminal, unsubstituted phenyl ring.
Hydrogen atom abstraction from these positions leads to the formation of relatively stable benzylic radicals. In the presence of oxygen, these alkyl radicals can be trapped to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and propagate the radical chain reaction. researchgate.net The subsequent decomposition of these hydroperoxides can lead to a variety of oxidation products, including ketones and alcohols. scholaris.ca Specifically, the secondary hydroperoxides formed on the propyl chain can undergo further oxidation via α-C-H abstraction to yield ketones. scholaris.ca
Beyond autoxidation, alkylaryl systems can participate in other radical-mediated reactions. For instance, the aromatic rings of this compound could undergo radical alkylation, where the regioselectivity is determined by a combination of the radical's properties and the steric and electronic characteristics of the arene. nih.gov
Transition Metal-Catalyzed Transformations Involving this compound as a Substrate or Intermediate
Transition metal catalysis provides a powerful and versatile platform for the functionalization of aromatic compounds, often enabling reactions that are not feasible through other means. acs.orgmcmaster.ca Catalysts based on nickel, palladium, and other metals can activate C-H or C-X (X = halogen) bonds, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. uva.nlresearchgate.net
The Heck reaction traditionally involves the palladium-catalyzed coupling of an alkene with an aryl halide. nih.gov Nickel catalysis has gained prominence as a more sustainable alternative, capable of activating not only aryl halides but also more challenging electrophiles like aryl sulfonates and pivalates. rsc.orgntu.edu.sg
A particularly atom-economical variant is the dehydrogenative Heck reaction, which couples an arene directly with an alkene through C-H bond activation, eliminating the need for pre-halogenation of the aromatic substrate and often proceeding without an external oxidant. nih.govd-nb.info The C-H bonds on either aromatic ring of this compound could serve as potential sites for such a reaction. The regioselectivity would be dictated by the specific nickel catalyst and ligand system employed. In reactions involving cycloalkenes, nickel hydride intermediates can promote isomerization of the double bond in the product to form more stable, conjugated arylalkenes. rsc.orglookchem.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are cornerstone methodologies in modern organic synthesis. nih.govyoutube.com These reactions enable the precise construction of C-C bonds by coupling an organometallic reagent with an organic electrophile, typically an aryl or vinyl halide or triflate. mcmaster.ca
To be used as a substrate in these reactions, this compound would first need to be functionalized, for example, through electrophilic bromination to install a bromine atom on one of the aromatic rings. The resulting aryl bromide could then participate in a cross-coupling reaction.
The general catalytic cycle for these transformations involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halogen bond, forming an arylpalladium(II) complex.
Transmetalation: The organic group from the organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.
The efficiency of these reactions, particularly with sterically hindered or electron-rich aryl halides, is often highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are known to promote high catalytic activity. nih.govmit.edu
| Reaction Name | Organometallic Reagent (R-M) | Typical Electrophile (Ar-X) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Ar-Br, Ar-I, Ar-OTf, Ar-Cl | Ar-R |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Ar-Br, Ar-I, Ar-OTf | Ar-R |
| Negishi Coupling | Organozinc compound (e.g., R-ZnCl) | Ar-Br, Ar-I, Ar-OTf, Ar-Cl | Ar-R |
| Heck Coupling | Alkene (R'-CH=CH₂) | Ar-Br, Ar-I, Ar-OTf | Ar-CH=CHR' |
Direct C-H functionalization is an increasingly important strategy in synthesis as it avoids the need for pre-functionalized starting materials, thus reducing step counts and waste generation. uva.nlresearchgate.net Transition metals such as palladium, rhodium, and iron can catalyze the direct transformation of a C-H bond into a new C-C or C-heteroatom bond. researchgate.netnih.govelsevierpure.com The selectivity of these reactions can be controlled through the use of directing groups, which coordinate to the metal center and position it in proximity to a specific C-H bond. researchgate.netnih.gov In the absence of a directing group, selectivity is governed by the inherent electronic and steric properties of the substrate. researchgate.net
Metal-catalyzed amidation is a specific type of C-H functionalization that forms a C-N bond, providing direct access to amides. researchgate.net Catalytic systems based on palladium, rhodium, and iron have been developed for the direct amidation of arenes. nih.govelsevierpure.com The mechanisms can be complex but are thought to sometimes involve highly reactive metal-nitrene intermediates that insert into C-H bonds. nih.gov For a substrate like this compound, such a strategy could potentially install an amide functionality on either of the aromatic rings, with regioselectivity being a key challenge to overcome.
Unimolecular Processes and Carbocation Chemistry within Phenylpropylbenzene Systems
The study of unimolecular reactions, particularly in the gas phase, provides significant insight into the intrinsic stability and reactivity of molecules, free from solvent effects. For substituted phenylpropylbenzene systems, such as this compound, these processes are dominated by the chemistry of carbocations formed upon ionization or protonation. The presence of both a tert-butyl group and a phenylpropyl chain introduces a variety of competing and consecutive fragmentation and rearrangement pathways.
Under conditions such as pyrolysis or mass spectrometry, this compound is expected to undergo several key unimolecular reactions. The initial ionization of the molecule typically results in the formation of a radical cation. The subsequent fragmentation of this species is directed by the stability of the resulting carbocations and neutral radicals.
One of the primary fragmentation pathways for alkylbenzenes involves the cleavage of C-C bonds. In the case of tert-butylbenzene, a dominant process is the loss of a methyl radical to form a stable tertiary carbocation researchgate.net. Pyrolysis studies of tert-butylbenzene have shown that the primary decomposition reactions involve the dissociation of the benzylic C-C bond researchgate.netepa.gov. For the phenylpropyl side chain, cleavage can occur at different positions, leading to various fragment ions. A significant fragmentation pathway for n-propylbenzene under electron ionization is the loss of an ethyl radical to form the highly stable tropylium (B1234903) ion (m/z 91) through rearrangement of the initial benzyl (B1604629) cation docbrown.infopurdue.edu.
The carbocation intermediates formed during these processes are prone to rearrangements to achieve greater stability. The general order of carbocation stability (tertiary > secondary > primary) is a driving force for such rearrangements libretexts.org. Hydride shifts and alkyl shifts are common mechanisms by which a less stable carbocation can isomerize to a more stable one masterorganicchemistry.comkhanacademy.org. For instance, a secondary carbocation formed on the propyl chain could undergo a 1,2-hydride shift to form a more stable benzylic or tertiary carbocation.
Detailed Research Findings
Detailed investigations into the unimolecular fragmentation of structurally related compounds provide a predictive framework for the behavior of this compound. Mass spectrometry studies of tert-butylnaphthalenes, which share the tert-butyl substituent, show that the metastable molecular ions exclusively lose a methyl radical researchgate.net. This suggests that a primary fragmentation event for ionized this compound would be the loss of a methyl group from the tert-butyl substituent.
Furthermore, the fragmentation of n-propylbenzene is well-documented to proceed via cleavage of the bond beta to the aromatic ring, leading to the formation of a benzyl cation. This cation readily rearranges to the seven-membered ring tropylium ion, which is a characteristic and abundant peak in the mass spectra of many alkylbenzenes docbrown.infopurdue.edu. Therefore, a significant fragmentation pathway for the phenylpropyl group in the target molecule is expected to involve the formation of this stable ion.
The following tables summarize the expected primary fragmentation pathways and potential carbocation rearrangements for this compound based on the known chemistry of its structural components.
| Initial Bond Cleavage | Resulting Cation | Neutral Loss | Key Structural Feature Involved | Anticipated m/z of Cation |
|---|---|---|---|---|
| C-CH₃ (from tert-butyl) | [M - CH₃]⁺ | •CH₃ | tert-Butyl group | 251 |
| Benzylic C-C (of propyl chain) | Tropylium ion (after rearrangement) | •C₂H₅ and C₇H₇ radical | Phenylpropyl group | 91 |
| C-C between phenyl and propyl | Phenyl cation | •(CH₂)₃-Ph-tBu | Phenylpropyl group | 77 |
| C-C within the propyl chain | [M - C₂H₅]⁺ | •C₂H₅ | Phenylpropyl group | 237 |
| Initial Carbocation | Rearrangement Type | Rearranged Carbocation | Driving Force |
|---|---|---|---|
| Secondary carbocation on propyl chain | 1,2-Hydride Shift | Benzylic or Tertiary carbocation | Increased stability |
| Benzylic cation | Ring Expansion | Tropylium ion | Aromatic stabilization |
| Secondary carbocation adjacent to tert-butyl group | 1,2-Methyl Shift (Alkyl Shift) | Tertiary carbocation | Increased stability |
Comprehensive Spectroscopic Analysis of this compound Remains Elusive
A thorough investigation into the spectroscopic characteristics of the chemical compound this compound reveals a significant gap in publicly available scientific literature and spectral databases. Despite extensive searches for experimental data, specific details regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), and High-Resolution Mass Spectrometry (HRMS) are not available.
The inquiry sought to provide a detailed characterization of the molecule's structure and properties through a comprehensive analysis of its spectral data. This would typically involve pinpointing the chemical shifts and connectivity in ¹H and ¹³C NMR spectra, identifying characteristic functional group frequencies in FT-IR and Raman spectra, and determining the precise molecular weight and fragmentation patterns through HRMS.
However, the search results did not yield any specific experimental spectra or detailed research findings for this compound itself. While information is available for related compounds, such as tert-butylbenzene and other derivatives containing tert-butyl and phenyl groups, this information is not directly applicable for a scientifically accurate and specific analysis of the target compound as requested.
Consequently, the creation of detailed data tables for NMR chemical shift assignments, vibrational band assignments, or mass spectrometry fragmentation patterns for this compound is not possible based on the currently accessible data. The absence of this foundational data prevents a complete and accurate response to the user's request for a comprehensive spectroscopic characterization. Further experimental research would be required to generate the necessary data to fulfill this request.
Comprehensive Spectroscopic Characterization and Advanced Structural Analysis of 1 Tert Butyl 4 3 Phenylpropyl Benzene
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies for Electronic Transitions and Optical Properties
The electronic structure of 1-tert-Butyl-4-(3-phenylpropyl)benzene, an alkyl-substituted aromatic hydrocarbon, gives rise to characteristic absorption and emission spectra that are crucial for understanding its electronic transitions and optical behavior.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the two benzene (B151609) rings. Aromatic compounds typically exhibit strong absorption in the ultraviolet region due to π → π* transitions. The presence of alkyl substituents, such as the tert-butyl and 3-phenylpropyl groups, can cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. This is attributed to the electron-donating nature of alkyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).
The spectrum is anticipated to show two main absorption bands. The first, more intense band, corresponding to the primary (E2) transition, is expected to appear around 200-220 nm. A second, less intense band with fine structure, known as the secondary (B) band, is predicted to be in the 250-280 nm region. This fine structure arises from vibrational energy levels being superimposed on the electronic transition.
Fluorescence Spectroscopy
Upon absorption of UV radiation, this compound is expected to exhibit fluorescence, a phenomenon where the molecule returns to its electronic ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the absorption band corresponding to the lowest energy transition (the B band). The emission wavelength will be longer (lower energy) than the absorption wavelength, a phenomenon known as the Stokes shift. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is influenced by the molecular structure and the solvent environment. For many simple alkylbenzenes, the quantum yield is generally moderate.
| Spectroscopic Parameter | Predicted Value/Range | Associated Electronic Transition |
| UV-Vis Absorption (λmax) | ~210 nm | Primary (E2) π → π |
| ~265 nm | Secondary (B) π → π | |
| Molar Absorptivity (ε) | ~8,000-10,000 L mol⁻¹ cm⁻¹ | Primary (E2) π → π |
| ~200-400 L mol⁻¹ cm⁻¹ | Secondary (B) π → π | |
| Fluorescence Emission (λem) | ~280-300 nm | π* → π |
| Stokes Shift | ~15-35 nm | - |
X-ray Diffraction for Crystalline Solid-State Structure Determination and Conformational Analysis
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound is not publicly available, we can predict its likely solid-state conformation and packing based on related structures.
It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c or P-1. The crystal packing will be governed by weak intermolecular forces, primarily van der Waals interactions between the hydrocarbon moieties. The bulky tert-butyl group will likely play a significant role in dictating the packing arrangement, potentially leading to a less dense structure compared to linear alkylbenzenes.
The conformation of the 3-phenylpropyl chain is flexible and can adopt various torsional angles in the solid state to optimize packing efficiency. The phenyl rings are expected to be planar, and the bond lengths and angles within the rings will be consistent with those of other aromatic compounds, showing intermediate values between single and double bonds.
| Crystallographic Parameter | Predicted Value/Range | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the unit cell. |
| C-C bond length (aromatic) | ~1.39 Å | Indicates the delocalized π-electron system. |
| C-C bond length (aliphatic) | ~1.54 Å | Typical single bond length. |
| Molecular Conformation | Flexible propyl chain | The orientation of the molecule in the crystal. |
Electron Diffraction for Gas-Phase Molecular Geometry and Conformation
Electron diffraction is a technique used to determine the structure of molecules in the gas phase, free from the influence of intermolecular packing forces present in the solid state. For this compound, an electron diffraction study would provide valuable information about its intrinsic molecular geometry and conformational preferences.
In the gas phase, the 3-phenylpropyl chain would exhibit even greater conformational freedom than in the solid state. The molecule would likely exist as a mixture of different conformers, with the relative populations determined by their respective energies. The most stable conformer is expected to be one that minimizes steric hindrance between the two aromatic rings and the tert-butyl group. This would likely involve a staggered arrangement along the C-C bonds of the propyl chain.
| Structural Parameter | Predicted Value/Range | Phase |
| C-C bond length (aromatic) | ~1.39-1.40 Å | Gas |
| C-H bond length (aromatic) | ~1.08-1.10 Å | Gas |
| C-C bond length (aliphatic) | ~1.53-1.55 Å | Gas |
| C-H bond length (aliphatic) | ~1.09-1.12 Å | Gas |
| Dominant Conformer | Staggered propyl chain | Gas |
Computational Chemistry and Theoretical Investigations of 1 Tert Butyl 4 3 Phenylpropyl Benzene
Quantum Chemical Calculations for Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to determining the electronic structure and bonding of a molecule. These methods solve approximations of the Schrödinger equation to yield information about molecular energies, geometries, and electron distribution.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the ground-state properties of molecules like 1-tert-Butyl-4-(3-phenylpropyl)benzene. In a typical DFT study, the molecule's geometry would be optimized to find its lowest energy arrangement of atoms. This involves using a functional, such as the popular B3LYP or MPW1PW91, paired with a basis set (e.g., 6-31G(d) or 6-311++G(d,p)) that describes the atomic orbitals. sonar.chdoi.org
The geometry optimization process yields key data, including bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Furthermore, these calculations provide the total electronic energy, dipole moment, and the distribution of electronic charge, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Representative DFT Functionals and Basis Sets for Molecular Geometry Optimization
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Standard geometry optimizations and frequency calculations. |
| M06-2X | 6-311+G(d,p) | Improved accuracy for non-covalent interactions. |
| CAM-B3LYP | cc-pVTZ | Long-range corrected functional, good for charge-transfer studies. |
While DFT excels at describing the ground electronic state, Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating electronic excited states. uci.edursc.org This is essential for understanding how the molecule interacts with light, making TD-DFT the primary tool for predicting optical properties like UV-Visible absorption spectra. rsc.orgnih.gov
By applying TD-DFT, researchers can calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one. chemrxiv.org These energies are directly related to the wavelengths of maximum absorbance (λmax) in a UV-Vis spectrum. nih.govbsu.by The calculations also yield oscillator strengths, which predict the intensity of these absorption bands. doi.orgbsu.by Analyzing the specific orbitals involved in these electronic transitions provides insight into their nature (e.g., π→π* transitions within the benzene (B151609) rings). researchgate.net
Molecular Orbital Analysis: HOMO-LUMO Gap Determination and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netwuxiapptec.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap generally indicates that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron to a higher energy state. wuxiapptec.comnih.gov DFT calculations provide the energies of these orbitals, allowing for the direct determination of the energy gap. This information can be used to predict the molecule's susceptibility to electrophilic or nucleophilic attack and its potential role in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -0.85 |
| HOMO-LUMO Gap (Egap) | 5.40 |
Conformational Analysis and Exploration of Energy Landscapes for Flexible Moieties
This compound possesses significant conformational flexibility due to the rotatable single bonds in the 3-phenylpropyl chain. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and determine their relative stabilities.
Computational methods can be used to systematically explore the potential energy surface of the molecule. This is often done by rotating key dihedral angles and calculating the energy at each step. The resulting energy landscape reveals low-energy conformers (local minima) and the energy barriers (transition states) that separate them. The most stable conformation, or global minimum, corresponds to the structure the molecule is most likely to adopt. The steric bulk of the tert-butyl group is expected to significantly influence the preferred orientation of the phenylpropyl chain to minimize steric hindrance. libretexts.org
Accurate Prediction and Interpretation of Spectroscopic Data
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, which helps in the structural confirmation and characterization of molecules.
GIAO NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a highly effective approach for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govnih.gov By calculating the magnetic shielding tensors for each atom in the optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for validating a proposed structure. nih.gov
Vibrational Frequencies : DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. Each calculated frequency is associated with a specific vibrational mode, such as C-H stretching or benzene ring deformation. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scale factors to achieve excellent agreement with experimental spectra. nih.gov
UV-Vis Spectra : As discussed in the TD-DFT section, theoretical calculations can predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. nih.govnist.gov This allows for the assignment of specific absorption bands to particular electronic excitations within the molecule, providing a detailed understanding of its photophysical properties.
Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Hypothetical) |
|---|---|---|
| 1H NMR (Aromatic Proton) | 7.15 ppm | 7.12 ppm |
| 13C NMR (tert-Butyl C) | 34.5 ppm | 34.3 ppm |
| IR Frequency (Aromatic C-H Stretch) | 3050 cm-1 | 3045 cm-1 |
| UV-Vis λmax (π→π*) | 265 nm | 268 nm |
Reaction Pathway Modeling and Transition State Characterization for Mechanistic Insights
Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. Reaction pathway modeling involves identifying the lowest-energy path that connects reactants to products. A crucial part of this process is locating the transition state—the highest energy point along the reaction coordinate.
By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is a key factor governing its rate. kit.edu For a molecule like this compound, one could model its behavior in reactions such as electrophilic aromatic substitution or thermal decomposition (pyrolysis). kit.edu These models provide detailed mechanistic insights, revealing the step-by-step process of bond breaking and formation that is often impossible to observe directly through experiments.
Strategic Derivatization and Functionalization of 1 Tert Butyl 4 3 Phenylpropyl Benzene
Directed Modification of the 3-Phenylpropyl Side Chain for Tuned Properties
The 3-phenylpropyl side chain contains two benzylic positions, one adjacent to the tert-butylated ring and the other on the terminal phenyl group. These positions are particularly susceptible to oxidation and radical halogenation due to the stabilization of reaction intermediates by the adjacent aromatic rings. libretexts.orglibretexts.orgmasterorganicchemistry.com
Benzylic Oxidation: Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can selectively oxidize the benzylic carbons. libretexts.orglibretexts.orgorgoreview.com For this reaction to proceed, the benzylic carbon must possess at least one hydrogen atom. libretexts.orgaskfilo.comlumenlearning.com Oxidation of the benzylic carbon adjacent to the tert-butylated ring would cleave the rest of the propyl chain, yielding 4-tert-butylbenzoic acid. More controlled oxidation could potentially yield ketones at either benzylic position. For instance, selective oxidation at the carbon adjacent to the terminal phenyl group would produce 1-(4-tert-butylphenyl)-3-phenylpropan-1-one.
Benzylic Halogenation: Free radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator, can introduce a bromine atom specifically at a benzylic position. uomustansiriyah.edu.iqyoutube.com This reaction provides a versatile intermediate. The resulting benzylic bromide is a good substrate for nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide array of functional groups such as hydroxyls, amines, and nitriles. youtube.com
| Modification Type | Reagents | Potential Product(s) | Resulting Property Change |
| Benzylic Oxidation | KMnO₄, H₂O, heat | 4-tert-butylbenzoic acid | Introduction of a polar, acidic functional group. |
| Benzylic Oxidation | CrO₃/H₂SO₄ | 1-(4-tert-butylphenyl)-3-phenylpropan-1-one | Introduction of a ketone functionality for further derivatization. |
| Benzylic Halogenation | NBS, (PhCO)₂O₂ | 1-Bromo-1-(4-tert-butylphenyl)-3-phenylpropane | Introduction of a reactive handle for nucleophilic substitution. |
| Nucleophilic Substitution | 1-Bromo derivative + NaCN | 1-Cyano-1-(4-tert-butylphenyl)-3-phenylpropane | Chain extension and introduction of a nitrile group. |
Selective Functionalization of the Aromatic Ring System for Novel Derivatives
Both aromatic rings in 1-tert-butyl-4-(3-phenylpropyl)benzene can undergo electrophilic aromatic substitution, but the regioselectivity is governed by the directing effects of the existing substituents. libretexts.orgmsu.edu
Functionalization of the 1-tert-Butylbenzene Ring: The tert-butyl group is a moderately activating ortho, para-director. stackexchange.com The 3-phenylpropyl group is also an activating ortho, para-director. Since the two groups are para to each other, electrophilic attack will occur at the positions ortho to either substituent. However, the bulky nature of the tert-butyl group significantly hinders attack at its ortho positions. libretexts.orgwikipedia.org Therefore, substitution is most likely to occur at the positions ortho to the 3-phenylpropyl group (positions 2 and 6 relative to the propyl chain).
Functionalization of the Terminal Phenyl Ring: The terminal phenyl ring is substituted with a propyl group, which is a weak ortho, para-director. Electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would yield a mixture of ortho- and para-substituted products on this terminal ring.
| Reaction | Target Ring | Reagents | Predicted Major Product(s) |
| Nitration | 1-tert-Butylbenzene | HNO₃, H₂SO₄ | 1-tert-Butyl-2-nitro-4-(3-phenylpropyl)benzene |
| Bromination | 1-tert-Butylbenzene | Br₂, FeBr₃ | 2-Bromo-1-tert-butyl-4-(3-phenylpropyl)benzene |
| Friedel-Crafts Acylation | Terminal Phenyl | CH₃COCl, AlCl₃ | 1-tert-Butyl-4-(3-(4-acetylphenyl)propyl)benzene |
| Sulfonation | Terminal Phenyl | Fuming H₂SO₄ | 4-(3-(4-Sulfophenyl)propyl)-1-tert-butylbenzene |
Introduction of Reactive Handles and Heteroatoms for Subsequent Chemical Transformations
The initial derivatization products can be further modified to introduce a variety of reactive functional groups and heteroatoms. These "handles" are crucial for building more complex molecules, linking the compound to other structures, or introducing specific functionalities like catalytic or biological activity. youtube.comsolubilityofthings.com
A common strategy involves the reduction of a nitro group, introduced via nitration, to a primary amine (amino group) using reagents like tin (Sn) in hydrochloric acid (HCl) or catalytic hydrogenation. libretexts.orgyoutube.com This introduces a basic nitrogen heteroatom and a nucleophilic site.
Carboxylic acid groups, formed via side-chain oxidation, can be converted into more reactive acyl chlorides using thionyl chloride (SOCl₂). These acyl chlorides can then react with alcohols to form esters or with amines to form amides. solubilityofthings.com Halogenated derivatives can participate in a wide range of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
| Initial Functional Group | Reagents for Conversion | New Functional Group (Handle) | Potential Subsequent Transformation |
| Nitro (-NO₂) | Sn, HCl or H₂, Pd/C | Amino (-NH₂) | Amide formation, diazotization reactions. youtube.comcompoundchem.com |
| Bromo (-Br) | Pd(PPh₃)₄, ArB(OH)₂ | Aryl (-Ar) | Suzuki coupling for biaryl synthesis. |
| Carboxylic Acid (-COOH) | 1. SOCl₂ 2. R-NH₂ | Amide (-CONH-R) | Formation of stable amide linkages. |
| Ketone (C=O) | NaBH₄ | Secondary Alcohol (-CH(OH)-) | Esterification, oxidation back to ketone. solubilityofthings.com |
Design and Synthesis of Precursors for Macromolecular Applications
By introducing functional groups at two distinct positions on the this compound molecule, it can be transformed into a monomer for the synthesis of novel aromatic polymers. mdpi.com The synthesis of such difunctional precursors requires careful strategic planning to control the regioselectivity of the reactions.
For example, a diamino derivative could be prepared by nitrating both aromatic rings, followed by a double reduction. This diamine could serve as a monomer for the synthesis of polyamides or polyimides when reacted with a diacyl chloride or a dianhydride, respectively. mdpi.com Alternatively, a dicarboxylic acid derivative could be synthesized by performing a Friedel-Crafts acylation on the terminal phenyl ring, followed by oxidation of both the newly introduced acyl group and the benzylic position of the propyl chain. This diacid could then be used to produce polyesters or polyamides.
The incorporation of the bulky tert-butyl group and the flexible phenylpropyl linker into a polymer backbone could impart unique properties such as improved solubility, modified thermal characteristics, and specific morphological features.
| Bifunctional Monomer | Potential Co-monomer | Resulting Polymer Class | Potential Polymer Property |
| Diamino-1-tert-butyl-4-(3-phenylpropyl)benzene | Terephthaloyl chloride | Aromatic Polyamide (Aramid) | High thermal stability, enhanced solubility. |
| Dicarboxy-1-tert-butyl-4-(3-phenylpropyl)benzene | Ethylene (B1197577) glycol | Polyester | Increased glass transition temperature. |
| Amino-carboxy-1-tert-butyl-4-(3-phenylpropyl)benzene | (Self-condensation) | Polyamide | Controlled monomer sequence. |
Applications in Advanced Materials Science and Polymer Chemistry Based on 1 Tert Butyl 4 3 Phenylpropyl Benzene Derivatives
Utilization as Monomers and Macromolecular Building Blocks in Polymer Synthesis
The synthesis of advanced polymers relies on the precise control of molecular weight, architecture, and functionality. Derivatives of 1-tert-butyl-4-(3-phenylpropyl)benzene, featuring polymerizable handles such as vinyl, carboxyl, or amino groups, can be employed as monomers to introduce unique structural features into polymer chains, influencing properties like thermal stability, solubility, and morphology.
Controlled radical polymerization (CRP) techniques are paramount for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. researchgate.net Monomers derived from this compound, particularly styrenic derivatives, are well-suited for these methods. The bulky tert-butyl group can influence polymerization kinetics and the properties of the resulting polymer.
Nitroxide-Mediated Polymerization (NMP): NMP is a robust method for the polymerization of styrenic monomers. A styrenic derivative of this compound could be copolymerized with styrene (B11656) using NMP to create random or block copolymers. The presence of the bulky non-polar side group would be expected to increase the polymer's solubility in organic solvents and lower its glass transition temperature (Tg) compared to pure polystyrene.
Atom Transfer Radical Polymerization (ATRP): ATRP is one of the most versatile CRP methods, tolerant of a wide variety of functional groups. google.com It enables precise control over the polymer chain, making it possible to synthesize well-defined polymers. A vinyl-substituted derivative of this compound could be polymerized via ATRP to yield polymers with predictable molecular weights and low dispersity. Research on the ATRP of tert-butyl acrylate (B77674) demonstrates the ability to create well-defined polymers and block copolymers using monomers with tert-butyl groups. mdpi.com
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization is compatible with a broad range of monomers and reaction conditions. This technique could be employed to polymerize functionalized this compound derivatives to create homopolymers or multiblock copolymers when combined with other monomers like styrene or butyl acrylate. mdpi.com The selection of an appropriate RAFT agent is crucial for achieving good control over the polymerization. researchgate.net
The table below summarizes typical conditions for CRP of structurally related monomers, illustrating the precise control achievable.
| Polymerization Method | Monomer System Example | Initiator/Agent | Catalyst/Conditions | Resulting Polymer (Đ) |
| ATRP | tert-Butyl Acrylate (tBA) | Alkyl Bromide | CuBr/PMDETA | Low Dispersity (Đ < 1.5) |
| NMP | Styrene / tert-Butyl Acrylate | Alkoxyamine Initiator | Thermal (115 °C) | Controlled (Đ ~ 1.2) |
| RAFT | Styrene / N-phenylmaleimide | CPDN (RAFT Agent) | AIBN / 60 °C | "Living" Polymerization |
Data compiled from analogous monomer systems described in the literature.
Condensation polymerization is a step-growth process that forms polymers like polyamides and polyesters through the reaction of bifunctional monomers, typically with the loss of a small molecule such as water. researchgate.netresearchgate.net To be used in this process, the this compound structure would need to be functionalized with two reactive groups, such as carboxylic acid (for diacid monomers) or amine (for diamine monomers).
The incorporation of bulky, rigid side groups is a known strategy to enhance the solubility of aromatic polyamides, which are often difficult to process. mdpi.com For instance, the introduction of adamantane (B196018) or tert-butyl substituents onto the polymer backbone disrupts chain packing, reducing intermolecular forces and allowing the polymer to dissolve in common organic solvents. mdpi.com A diamine or diacid derivative of this compound could similarly be used to synthesize soluble, high-performance polyamides or polyesters with good thermal stability. google.com The flexible propyl linker would further contribute to improved processability.
Beyond simple linear chains, advanced polymerization techniques allow for the creation of complex macromolecular architectures such as branched and star-shaped polymers. These structures often exhibit unique solution and bulk properties compared to their linear counterparts.
Linear Polymers: The most straightforward architecture, synthesized using the CRP or condensation methods described above with bifunctional monomers.
Branched Polymers: Hyperbranched polymers can be synthesized in a one-pot reaction from an ABx-type monomer, where 'A' and 'B' are functional groups that can react with each other. A derivative of this compound functionalized accordingly could serve as such a monomer.
Star Polymers: Star polymers consist of multiple linear polymer "arms" linked to a central core. They can be synthesized via two main approaches: "core-first," where arms grow from a multifunctional initiator, or "arm-first," where pre-formed polymer arms are attached to a multifunctional linking agent. researchgate.net The arm-first method, often utilizing CRP techniques like ATRP, is highly effective. Linear polymer arms derived from a monomer based on this compound could be synthesized via ATRP and then cross-linked with a divinyl compound to form star polymers. researchgate.net The bulky side groups would influence the hydrodynamic volume and viscosity of the resulting star polymers.
Integration into Functional Materials with Tailored Performance Characteristics
The unique combination of bulky, flexible, and aromatic moieties within the this compound structure makes its polymeric derivatives promising candidates for high-performance functional materials.
In organic light-emitting diodes (OLEDs), the chemical structure of the materials used in the emissive and charge-transport layers dictates device efficiency, color, and stability. The incorporation of tert-butylphenyl groups is a common strategy in the design of OLED materials. The bulky tert-butyl group can disrupt intermolecular packing, leading to the formation of stable amorphous films and preventing crystallization, which is detrimental to device lifetime.
While this compound itself is not an emitter, its core structure is highly relevant. For example, the well-known electron transport material 2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD) contains the tert-butylphenyl moiety. This group enhances morphological stability. Derivatives of this compound could be incorporated into host materials for phosphorescent emitters or into charge-transport materials. The phenylpropyl linker could provide additional flexibility and solubility, aiding in the solution-processing of OLED devices. Materials with similar donor-acceptor structures have been shown to be effective emitters, achieving high external quantum efficiencies. mdpi.com
The table below lists examples of molecular components used in OLEDs that share structural features with the subject compound.
| Compound Class | Structural Feature | Role in OLED | Reported Performance Metric |
| Phenyl Pyrimidine Derivatives | Donor-Acceptor Structure | Emitter | Max. EQE up to 10.6% mdpi.com |
| Benzene (B151609) derivatives with di-tert-butyl-carbazolyl substituents | Bulky Donor Groups | Emitter | Hole mobility reaching 4 × 10⁻⁴ cm²/Vs researchgate.net |
| 2-(4-biphenylyl)-5-(4-tert-butyl-phenyl)-1,3,4-oxadiazole (PBD) | tert-Butylphenyl Group | Charge Transport Layer | Improves charge carrier balance |
EQE = External Quantum Efficiency
The properties of polymeric coatings, adhesives, and elastomers are heavily dependent on the chemical nature of the constituent monomers. The incorporation of bulky, hydrophobic groups like the this compound side chain into a polymer backbone can impart specific performance characteristics.
For polymeric coatings , such a side group could enhance hydrophobicity, leading to improved water resistance and durability. The aromatic components would contribute to thermal stability and mechanical strength.
In adhesives , particularly pressure-sensitive adhesives (PSAs), control over the glass transition temperature (Tg) is critical. Acrylic PSAs, for example, are often based on monomers like n-butyl acrylate (which has a low Tg) to ensure tackiness at room temperature. researchgate.net A functionalized this compound derivative, when copolymerized with monomers like acrylates, could be used to modify the Tg and adjust the viscoelastic properties of the adhesive. The bulky side chain would likely increase the free volume within the polymer matrix, impacting adhesion and cohesion.
For elastomers , the flexible propyl chain could contribute to a low Tg, a key requirement for elasticity. The bulky phenyl and tert-butyl groups would act as reinforcing elements, potentially improving the tear strength and thermal stability of the elastomeric network. While specific research on using this compound derivatives in these applications is not widely published, the fundamental structure suggests potential for creating materials with a unique balance of flexibility, thermal resistance, and hydrophobicity.
Elucidation of Structure-Property Relationships in Advanced Material Design and Performance
The performance of materials derived from this compound is intrinsically linked to its molecular structure. The interplay between the rigid aromatic cores and the flexible aliphatic and bulky substituents governs the macroscopic properties of the resulting polymers and molecular materials.
The tert-butyl group , a sterically demanding substituent, is known to significantly influence polymer properties. Its presence can disrupt chain packing, leading to a lower density and an increase in the free volume within the material. This can, in turn, affect the glass transition temperature (Tg), mechanical strength, and gas permeability of a polymer. In the context of this compound derivatives, this bulky group is expected to enhance solubility in organic solvents and potentially hinder crystallization, favoring the formation of amorphous materials.
The relationship between the molecular structure of such derivatives and their potential material properties can be summarized as follows:
| Molecular Feature | Potential Impact on Material Properties |
| Bulky tert-Butyl Group | - Increased solubility- Disruption of polymer chain packing- Potential for higher free volume and gas permeability- Tendency towards amorphous morphology |
| Flexible Phenylpropyl Chain | - Introduction of conformational flexibility- Influence on liquid crystalline behavior- Contribution to van der Waals interactions |
| Aromatic Benzene Rings | - Contribution to thermal stability- Potential for π-π stacking interactions- Core for liquid crystalline mesogens |
Systematic modifications to this core structure, such as altering the length of the alkyl chain or introducing different functional groups on the phenyl rings, would allow for a detailed investigation into these structure-property relationships. Such studies are crucial for the rational design of new materials with tailored thermal, mechanical, and optical properties.
Self-Assembly and Supramolecular Chemistry of Phenylpropyl-Containing Systems
The principles of self-assembly and supramolecular chemistry are central to creating complex and functional nanostructures from molecular building blocks. The structure of this compound suggests that its derivatives could be designed to participate in such processes.
Self-assembly is driven by non-covalent interactions, including van der Waals forces, π-π stacking, and hydrogen bonding. In systems containing phenylpropyl moieties, both the aromatic rings and the alkyl chains play a crucial role. The aromatic rings can engage in π-π stacking interactions, leading to the formation of ordered columnar or lamellar structures. The orientation and strength of these interactions are highly dependent on the electronic nature and steric hindrance of the substituents.
The aliphatic portion of the phenylpropyl chain contributes to van der Waals interactions. The length and branching of the alkyl chain can dictate the packing efficiency and the resulting morphology of the self-assembled structures. For long-chain alkylbenzene derivatives, these interactions are known to drive the formation of lamellar or hexagonal assemblies on surfaces.
For derivatives of this compound to be effective in supramolecular chemistry, specific functional groups capable of directional interactions, such as hydrogen bonding, would likely need to be incorporated. For example, the introduction of amide, carboxylic acid, or pyridyl groups could direct the self-assembly process to form well-defined and stable supramolecular architectures like fibers, sheets, or gels.
The interplay of these non-covalent forces in appropriately functionalized derivatives could lead to the formation of a variety of supramolecular structures. The table below outlines the key interactions and their potential role in the self-assembly of such systems.
| Interaction Type | Contributing Molecular Moiety | Potential Role in Self-Assembly |
| π-π Stacking | Phenyl rings | Formation of ordered stacks and columns |
| Van der Waals Forces | Phenylpropyl chain, tert-butyl group | Interdigitation of alkyl chains, influencing packing density |
| Hydrogen Bonding | (Requires functionalization) | Directional control of assembly, formation of specific architectures |
| Steric Hindrance | tert-Butyl group | Modulation of intermolecular distances and packing geometry |
Further research into the synthesis of functionalized derivatives of this compound is necessary to fully explore their potential in the field of self-assembly and supramolecular materials.
Catalysis: Insights into the Role of 1 Tert Butyl 4 3 Phenylpropyl Benzene in Catalytic Systems
Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis
There is no available research on the synthesis or application of derivatives of 1-tert-Butyl-4-(3-phenylpropyl)benzene for use as ligands in either homogeneous or heterogeneous catalysis.
Substrate Scope and Selectivity in Catalytic Transformations Involving the Compound
The scientific literature does not describe any catalytic transformations where this compound has been utilized as a substrate. Therefore, information on substrate scope and selectivity is non-existent.
Mechanistic Investigations of Catalytic Cycles and Active Species
As there are no known catalytic reactions involving this compound, no mechanistic studies, investigations of catalytic cycles, or identification of active species have been published.
Further research into the synthesis and catalytic potential of this compound and its derivatives would be necessary to provide the insights requested.
Concluding Remarks and Future Research Directions for 1 Tert Butyl 4 3 Phenylpropyl Benzene
Identification of Unexplored Synthetic Pathways and Innovative Methodologies
Currently, there are no established, optimized synthetic routes specifically for 1-tert-Butyl-4-(3-phenylpropyl)benzene in the reviewed literature. Future research should focus on developing and comparing various synthetic strategies.
A primary avenue for investigation would be the Friedel-Crafts alkylation of tert-butylbenzene (B1681246) with a suitable 3-phenylpropyl electrophile, such as 3-phenylpropyl chloride or bromide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). cerritos.edulibretexts.orgedubirdie.com Key challenges in this approach often include controlling polysubstitution and preventing carbocation rearrangements. libretexts.orgyoutube.com The bulky tert-butyl group is an ortho-, para-director and an activating group, which could lead to a mixture of isomers and polyalkylated products. youtube.com Therefore, systematic studies to optimize reaction conditions (temperature, solvent, catalyst concentration, and stoichiometry) would be crucial to maximize the yield of the desired para-isomer.
Alternative methodologies could involve cross-coupling reactions . For instance, a Negishi or Suzuki coupling of a (4-tert-butylphenyl)zinc halide or boronic acid with a (3-halopropyl)benzene derivative could be explored. These methods often offer greater control and functional group tolerance compared to classical Friedel-Crafts reactions.
Future work should also explore "green" synthetic approaches, employing solid acid catalysts or enzymatic methods to reduce waste and improve the environmental profile of the synthesis. A comparative analysis of these different synthetic routes would be invaluable for identifying the most efficient and scalable method for producing this compound.
Opportunities in Advanced Spectroscopic and In-Situ Characterization Techniques
A thorough characterization of this compound is a prerequisite for any further investigation into its properties and applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry would provide fundamental structural confirmation, more advanced techniques could offer deeper insights.
Two-dimensional NMR techniques , such as COSY and HSQC, would be instrumental in unambiguously assigning all proton and carbon signals, which is particularly important for confirming the connectivity of the propyl chain and the substitution pattern on the benzene (B151609) rings.
In-situ characterization techniques could be employed to monitor the synthesis of this compound in real-time. For example, in-situ FTIR or Raman spectroscopy could track the consumption of reactants and the formation of the product during a Friedel-Crafts reaction, providing valuable kinetic data for process optimization.
Furthermore, techniques like X-ray crystallography could provide definitive information on the solid-state structure and intermolecular interactions of this compound, should it be a crystalline solid.
Integration of Predictive Modeling and Data-Driven Design in Computational Chemistry
Computational chemistry offers a powerful tool for predicting the properties of this compound before engaging in extensive experimental work. Density Functional Theory (DFT) calculations could be used to predict its molecular geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies). These theoretical predictions can then be compared with experimental data to validate the computational models.
Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the 3-phenylpropyl chain and to understand how the molecule might pack in the solid or liquid state. This information would be crucial for predicting physical properties such as melting point, boiling point, and viscosity.
Data-driven approaches, leveraging machine learning models trained on large chemical databases, could also be used to predict various properties of this compound, such as its solubility, toxicity, and potential for specific applications. This predictive modeling can guide experimental efforts, saving time and resources.
Expansion into Novel Material Applications and Emerging Technologies
The molecular structure of this compound suggests several potential areas of application in materials science. The presence of aromatic rings and an alkyl chain could impart properties suitable for use in:
Organic Electronics: The phenyl groups could provide π-π stacking interactions, while the tert-butyl group could influence solubility and film morphology. Its potential as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) could be investigated.
Polymers and Resins: Similar to how p-tert-butylphenol is used as a chain terminator in the production of polycarbonates and phenolic resins, this compound could potentially be functionalized and used as a modifier to control the properties of various polymers. vinatiorganics.comwikipedia.org
Lubricants and Additives: The combination of aromatic and aliphatic components may result in properties suitable for high-performance lubricants or as an additive to modify the viscosity and thermal stability of oils.
Future research should involve the synthesis of derivatives of this compound with various functional groups to tune its properties for specific applications.
Interdisciplinary Research Directions in Chemical Materials Science
The full potential of this compound can best be realized through interdisciplinary collaborations.
Collaboration with Polymer Chemists: To explore its use as a monomer or additive in the development of new polymers with tailored thermal and mechanical properties.
Partnership with Physicists and Engineers: To investigate its electronic and optical properties for applications in organic electronics and sensor technology.
Joint Efforts with Computational Scientists: To develop accurate predictive models for designing new molecules based on the this compound scaffold with enhanced properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-tert-Butyl-4-(3-phenylpropyl)benzene, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, analogous alkylbenzene derivatives (e.g., 1-fluoro-4-(3-phenylpropyl)benzene) are prepared using alcohol precursors and halobenzenes under catalytic conditions (e.g., 10 mol% catalyst, hexanes as solvent) at 0°C with yields up to 79% . Adjusting reaction time (18–48 hours) and solvent polarity can minimize by-products. Characterization via HRMS and NMR is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight (e.g., C20H26, theoretical mass 266.42 g/mol). Nuclear magnetic resonance (NMR) resolves substituent positions: <sup>1</sup>H NMR identifies tert-butyl singlet (~1.3 ppm) and phenylpropyl multiplet patterns (~2.6–7.3 ppm). Infrared (IR) spectroscopy confirms C-H stretching in aromatic and aliphatic regions .
Q. How do steric effects from the tert-butyl group influence solubility and crystallization?
- Methodological Answer : The bulky tert-butyl group enhances solubility in non-polar solvents (e.g., hexanes) but hinders crystallization. Co-solvent systems (e.g., hexanes/ethyl acetate) or slow evaporation at reduced temperatures (e.g., 4°C) can promote crystal formation. PXRD and DSC analyses are recommended to study polymorphic behavior .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields when scaling up synthesis?
- Methodological Answer : Yield discrepancies often arise from temperature gradients or catalyst deactivation in larger batches. Kinetic studies under controlled conditions (e.g., microwave-assisted synthesis at 165°C, 12.2 bar pressure) improve reproducibility. In-line monitoring (e.g., FTIR or Raman spectroscopy) detects intermediates and optimizes reaction progression .
Q. How does the tert-butyl group modulate biological activity, such as interactions with dopamine transporters?
- Methodological Answer : Structural analogs (e.g., 4-(3-phenylpropyl)piperazine derivatives) show that tert-butyl groups enhance lipophilicity, improving blood-brain barrier penetration. Radioligand binding assays (e.g., using [<sup>3</sup>H]GBR 12909) quantify affinity for dopamine/serotonin transporters. Computational docking (e.g., AutoDock Vina) models steric and electronic interactions with transporter binding pockets .
Q. Can computational methods predict the compound’s stability under oxidative or hydrolytic conditions?
- Methodological Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the tert-butyl C-O and propyl C-C bonds. Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products. QSAR models correlate substituent electronic parameters (Hammett σ) with hydrolytic half-lives .
Q. What are the challenges in synthesizing regioselective derivatives, and how can they be addressed?
- Methodological Answer : Competitive alkylation at ortho/meta positions occurs due to the phenylpropyl chain’s flexibility. Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) or transition-metal catalysts (e.g., Pd/Cu) enhances regioselectivity. HPLC-MS tracks by-product formation, and column chromatography isolates desired isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
